1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid is an organic compound classified under the pyrazole derivatives. Its systematic IUPAC name is 1-butan-2-yl-4-iodopyrazole-3-carboxylic acid, and it has a molecular formula of CHINO with a molecular weight of 294.09 g/mol. This compound features a pyrazole ring with a butan-2-yl substituent at the first position, an iodine atom at the fourth position, and a carboxylic acid group at the third position .
The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves several key steps:
The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular structure of 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid can be described as follows:
The canonical SMILES representation for this compound is CCC(C)N1C=C(C(=N1)C(=O)O)I, which illustrates its connectivity and functional groups .
Property | Value |
---|---|
Molecular Formula | CHINO |
Molecular Weight | 294.09 g/mol |
InChI Key | IHFHYWINOXCAON-UHFFFAOYSA-N |
1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions due to its functional groups:
The mechanism of action for 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid primarily revolves around its ability to act as a nucleophile or electrophile in various chemical environments:
The physical and chemical properties of 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in polar solvents (e.g., water, ethanol) |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties indicate that the compound is likely stable under standard laboratory conditions but may require specific handling due to its reactivity .
1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid has various scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4